N-Butylmethacrylamide

Vue d'ensemble

Description

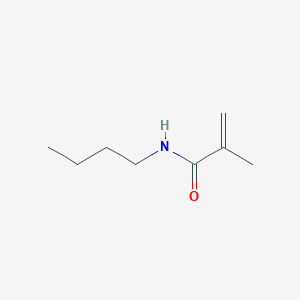

N-Butylmethacrylamide is an organic compound with the molecular formula C8H15NO. It is a derivative of methacrylamide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties .

Mécanisme D'action

Target of Action

N-Butylmethacrylamide (n-BMA) is a versatile, plasticizing methacrylate monomer . It primarily targets a wide range of organic and inorganic substances, entering into the reaction of accession with them . It is used in the production of homopolymers, copolymers, and products that we see and use in everyday life .

Mode of Action

This compound interacts with its targets to form various products. As a homopolymer, it is used in adhesives and as a polymeric plasticizer for harder resins . When copolymerized with other monomers, such as methyl methacrylate (MMA), it exhibits enhanced flexibility and toughness without the need for a plasticizer .

Biochemical Pathways

For instance, it can form copolymers with MMA, resulting in materials with enhanced flexibility and toughness .

Pharmacokinetics

It is known that the compound is a clear, colorless liquid with a faint ester-like odor .

Result of Action

The action of this compound results in a variety of effects at the molecular and cellular levels. It imparts a distinct combination of properties associated with high-quality paint and coatings, such as weatherability, UV resistance, transparency, non-yellowing characteristics, flexibility, toughness, durability, compatibility with a wide variety of resin systems and solvents, and adhesion to a wide variety of substrates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it demonstrates flexibility, durability, UV, and moisture resistance in exterior decorative paints and automotive finishes . It is classified as hazardous (flammable, skin irritant, sensitizing and toxic/harmful to aquatic life), but the chemical industry has handled it safely for more than 80 years .

Analyse Biochimique

Biochemical Properties

N-Butylmethacrylamide plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during polymerization processes. For instance, it can act as a substrate for polymerase enzymes, facilitating the formation of long polymer chains. Additionally, this compound can interact with proteins that stabilize the polymer structure, ensuring the durability and flexibility of the final product .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation. Moreover, this compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses . Its impact on cellular metabolism includes alterations in the production of metabolic intermediates and energy molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, this compound may inhibit the activity of enzymes involved in the degradation of polymers, thereby increasing the stability of the polymer product . Additionally, it can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance cellular functions such as adhesion and proliferation. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, ensuring its proper localization within the cell . Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as the endoplasmic reticulum or mitochondria, can also impact its biochemical properties and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Butylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with butylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with optimized conditions to increase yield and purity. The process involves the continuous addition of methacryloyl chloride to a solution of butylamine and triethylamine, followed by purification steps such as distillation or recrystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Butylmethacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form methacrylic acid and butylamine.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Substitution: Various alkylating agents or arylating agents can be used depending on the desired substitution.

Major Products Formed

Polymerization: Poly(this compound)

Hydrolysis: Methacrylic acid and butylamine

Substitution: Various substituted methacrylamides depending on the reagents used.

Applications De Recherche Scientifique

N-Butylmethacrylamide has a wide range of applications in scientific research:

Polymer Chemistry: It is used to synthesize polymers with specific properties such as thermal stability, mechanical strength, and flame retardancy.

Materials Science: It is used in the development of nanocomposites and other advanced materials.

Biology and Medicine: It is used in the development of drug delivery systems and biomedical devices due to its biocompatibility.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methylmethacrylamide

- N-Ethylmethacrylamide

- N-Propylmethacrylamide

Comparison

N-Butylmethacrylamide is unique due to the presence of the butyl group, which provides greater flexibility and hydrophobicity compared to shorter alkyl groups like methyl, ethyl, or propyl. This makes it particularly useful in applications where these properties are desired, such as in the development of flexible and water-resistant materials .

Propriétés

IUPAC Name |

N-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWOOIHSXNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431800 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28384-61-4 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.